molecular formula C17H17N3O4S2 B2850800 4-amino-3-(2,4-dimethoxyphenyl)-N-[(furan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 946355-96-0

4-amino-3-(2,4-dimethoxyphenyl)-N-[(furan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B2850800
CAS No.: 946355-96-0
M. Wt: 391.46
InChI Key: XBHTZDSEYJFTAA-UHFFFAOYSA-N
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Description

4-amino-3-(2,4-dimethoxyphenyl)-N-[(furan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazole ring, a furan ring, and a dimethoxyphenyl group, making it a unique molecule with diverse chemical properties.

Scientific Research Applications

4-amino-3-(2,4-dimethoxyphenyl)-N-[(furan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe for studying enzyme mechanisms.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(2,4-dimethoxyphenyl)-N-[(furan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone The furan ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the dimethoxyphenyl group via a Friedel-Crafts acylation reaction

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents may also be used to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(2,4-dimethoxyphenyl)-N-[(furan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Mechanism of Action

The mechanism of action of 4-amino-3-(2,4-dimethoxyphenyl)-N-[(furan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-amino-3-(2,4-dimethoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide: Lacks the furan ring, which may affect its chemical properties and applications.

    4-amino-3-(2,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-2,3-dihydrothiazole-5-carboxamide: Lacks the thioxo group, potentially altering its reactivity.

Uniqueness

The presence of both the furan ring and the thioxo group in 4-amino-3-(2,4-dimethoxyphenyl)-N-[(furan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide makes it unique compared to similar compounds

Properties

IUPAC Name

4-amino-3-(2,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-22-10-5-6-12(13(8-10)23-2)20-15(18)14(26-17(20)25)16(21)19-9-11-4-3-7-24-11/h3-8H,9,18H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHTZDSEYJFTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CC=CO3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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